1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
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Overview
Description
This compound is also known as Chlormezanone . It is a non-benzodiazepine used in the management of anxiety and has been suggested for use in the treatment of muscle spasm . The molecular formula of Chlormezanone is C11H12ClNO3S .
Molecular Structure Analysis
The IUPAC Standard InChI for Chlormezanone is InChI=1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3 .Physical and Chemical Properties Analysis
The molecular weight of Chlormezanone is 273.736 .Mechanism of Action
Chlormezanone binds to central benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .
Safety and Hazards
Chlormezanone was discontinued worldwide in 1996 by its manufacturer due to confirmed serious and rare cutaneous reactions (toxic epidermal necrolysis) . Symptoms of overdose include drowsiness, weakness, nausea, dizziness, abdominal pain, cerebral oedema and renal tubular necrosis, hyperglycaemia and hypoglycaemia, liver damage, encephalopathy, coma and death .
Future Directions
Thiazine derivatives, including Chlormezanone, represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . They have shown promising results in the treatment of various diseases, acting as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S2/c14-10-3-1-2-9(6-10)7-15-11-4-5-19-13(11)12(16)8-20(15,17)18/h1-6H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXVKTMBBCPRCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=CS2)N(S1(=O)=O)CC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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